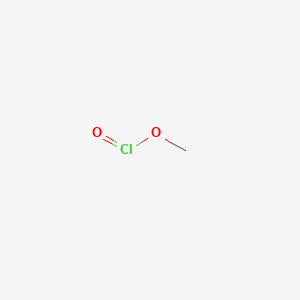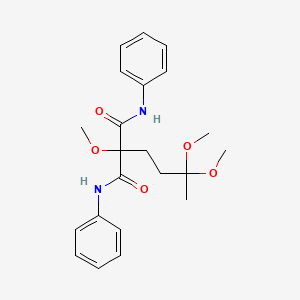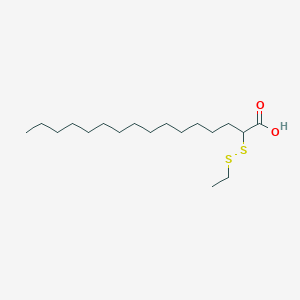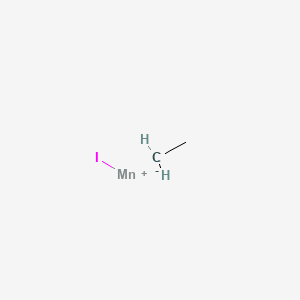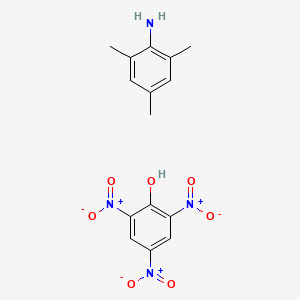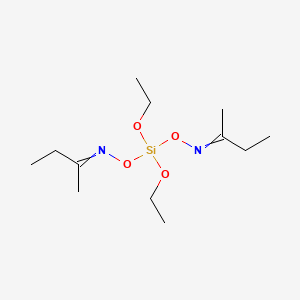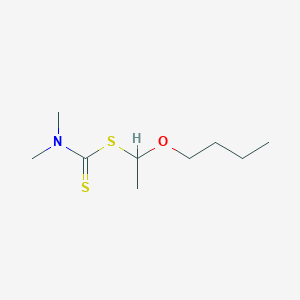![molecular formula C18H20N2O3 B14358063 Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate CAS No. 90167-26-3](/img/structure/B14358063.png)
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group attached to a benzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate typically involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone, followed by esterification. One common method includes the reaction of 2-phenylhydrazine with 5-formyl-2-propoxybenzoic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzoates.
Applications De Recherche Scientifique
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of biofilm formation, the compound targets the sortase A transpeptidase enzyme in Staphylococcus aureus . This enzyme is crucial for the assembly of surface proteins that facilitate biofilm formation. By inhibiting this enzyme, the compound disrupts the biofilm formation process, thereby enhancing the efficacy of conventional antibiotics.
Comparaison Avec Des Composés Similaires
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate can be compared with other phenylhydrazinylidene derivatives, such as:
2-Phenylhydrazinylidene-3-methylbenzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-Methyl-2-phenylhydrazinylidene-4-propoxybenzoate: Another derivative with a different substitution pattern, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
90167-26-3 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl 5-[(phenylhydrazinylidene)methyl]-2-propoxybenzoate |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-23-17-10-9-14(12-16(17)18(21)22-2)13-19-20-15-7-5-4-6-8-15/h4-10,12-13,20H,3,11H2,1-2H3 |
Clé InChI |
QPTYLEOVBAYLDS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



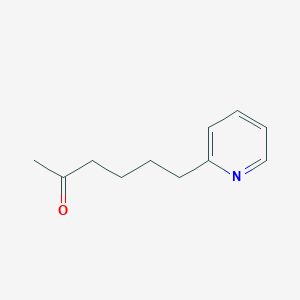

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
